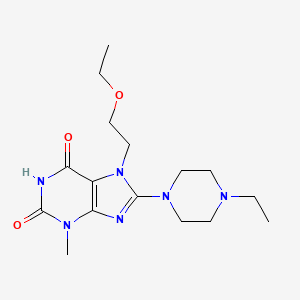
7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione, also known as EEPD, is a purine derivative that has gained attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione is not fully understood, but it is believed to act as a purine analog, inhibiting enzymes involved in DNA synthesis and repair. 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer properties. Additionally, 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione has been shown to have antioxidant properties, and to protect against oxidative stress-induced cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione has several advantages for lab experiments, including its low toxicity and high solubility in water. However, its limited stability in solution and potential for degradation may limit its use in certain experiments. Additionally, the lack of a complete understanding of its mechanism of action may limit its use in certain studies.
Zukünftige Richtungen
For research on 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione include further studies on its mechanism of action, and its potential therapeutic applications in various diseases. Additionally, studies on the pharmacokinetics and pharmacodynamics of 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione may provide valuable information for its potential use as a therapeutic agent. Further studies on the synthesis and stability of 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione may also provide valuable information for its use in lab experiments.
Synthesemethoden
Several methods have been reported for the synthesis of 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione. One of the most commonly used methods involves the reaction of 3-methylxanthine with ethyl chloroacetate to form 7-ethyl-3-methylxanthine. This compound is then reacted with piperazine and ethyl bromoacetate to form 7-(2-ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione. Other methods include the reaction of 3-methylxanthine with ethyl bromoacetate and piperazine, or the reaction of 7-ethyl-3-methylxanthine with ethyl chloroacetate and piperazine.
Wissenschaftliche Forschungsanwendungen
7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione has been studied for its potential therapeutic applications in various scientific research fields. It has been reported to have anti-inflammatory, anti-cancer, and anti-microbial properties. 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been studied as a potential chemotherapeutic agent. It has also been studied for its potential use as an anti-inflammatory agent in diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione has been shown to have anti-microbial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
7-(2-ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O3/c1-4-20-6-8-21(9-7-20)15-17-13-12(22(15)10-11-25-5-2)14(23)18-16(24)19(13)3/h4-11H2,1-3H3,(H,18,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPMHMSOCAWUER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2CCOCC)C(=O)NC(=O)N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Ethoxyethyl)-8-(4-ethylpiperazinyl)-3-methyl-1,3,7-trihydropurine-2,6-dio ne | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

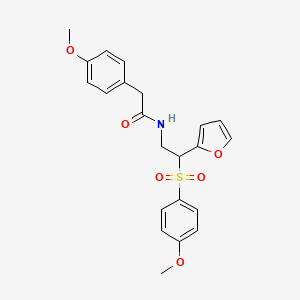
![7-methyl-N-(2-(methylthio)phenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2384096.png)

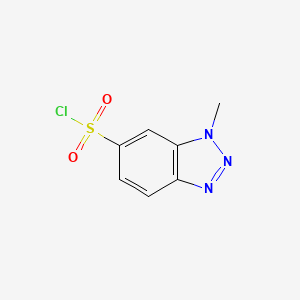
![[2-(Thiophen-2-yl)ethyl]thiourea](/img/structure/B2384100.png)
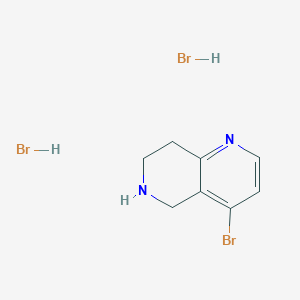
![2-sec-butyl-5-[(3-nitrobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2384103.png)
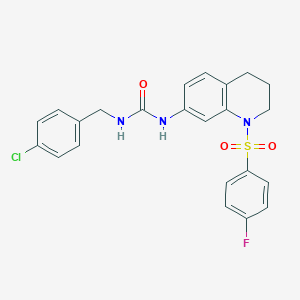
![N-benzyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2384110.png)

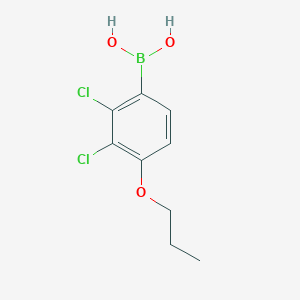
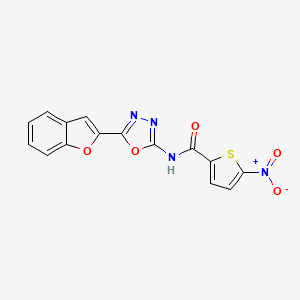
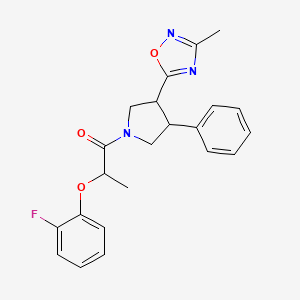
![4-(2-Ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2384115.png)